

Carebastine steady-state concentration predictability

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Compound Focus: Carebastine

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Predictability of Carebastine Steady-State

The table below summarizes the key evidence regarding the predictability of **carebastine** steady-state concentrations.

Aspect of Predictability	Supporting Evidence	Clinical Context / Conditions
General Predictability	Steady-state concentrations of ebastine and carebastine were predictable from single-dose pharmacokinetics in healthy subjects and patients with hepatic impairment [1].	Found in a Phase I open-label study.
Effect of Hepatic Impairment	No clinically important differences in pharmacokinetics were found in patients with impaired hepatic function compared to healthy volunteers; steady-state was predictable from single-dose data [1].	Patients with Child-Pugh class A & B received 20 mg, while class C received 10 mg.
Effect of Food	Carebastine steady-state concentrations were 15% higher when ebastine was taken with food [2] [3]. This was not considered clinically important [2].	A study with patients taking ebastine for seasonal allergic rhinitis.

Aspect of Predictability	Supporting Evidence	Clinical Context / Conditions
Drug-Drug Interactions (Inhibition)	Pretreatment with itraconazole (a CYP3A4 inhibitor) reduced the oral clearance of ebastine to 10% and increased the AUC of carebastine threefold [3].	This represents a significant interaction that would impact steady-state levels.
Drug-Drug Interactions (Induction)	Pretreatment with rifampicin (a CYP3A4 inducer) for 10 days reduced the AUC of carebastine to 15% of its normal value [2].	This represents a significant interaction that would reduce steady-state levels.

Experimental Protocols for Key Findings

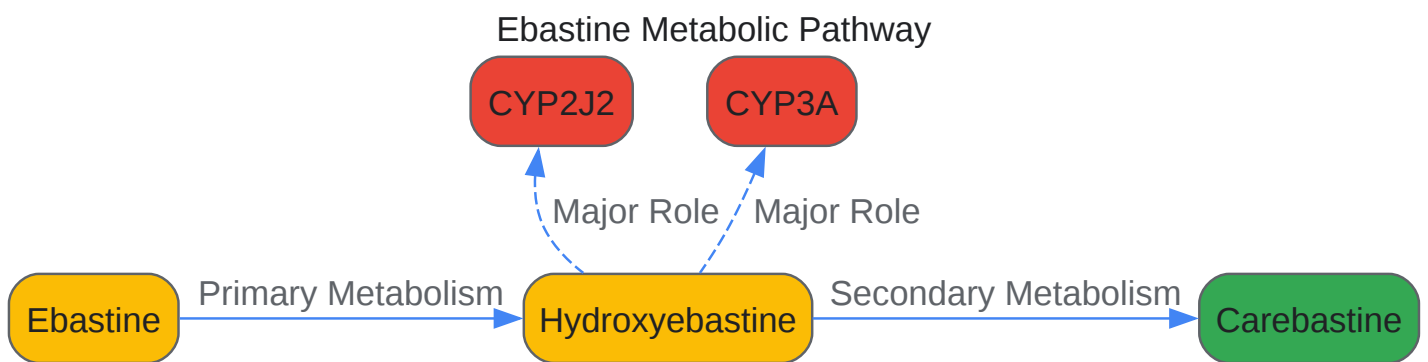
For researchers designing similar studies, here are the methodologies from the pivotal research.

- **Study on Hepatic Impairment [1]:** This was a phase I, open-label, parallel-group study.
 - **Participants:** 24 patients with varying degrees of hepatic insufficiency (categorized by Child-Pugh classification A, B, and C) and 12 healthy volunteers.
 - **Dosing:** Healthy subjects and patients with Child-Pugh class A or B received ebastine 20 mg once daily for 7 days. Patients with Child-Pugh class C received ebastine 10 mg.
 - **Analysis:** Plasma concentrations of ebastine and **carebastine** were determined for 23.5 hours after the initial dose (Day 1) and for 96 hours after the dose on Day 7. A sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay was used.
- **Study on Food Interaction [2]:** This was a double-blind, placebo-controlled, parallel-group study.
 - **Participants:** 215 patients with seasonal allergic rhinitis took ebastine with solid food (immediately after breakfast), while 218 took it 1–2 hours after breakfast.
 - **Analysis:** **Carebastine** steady-state concentrations were compared between the two groups over two weeks.
- **Study on Metabolism [4]:** This *in vitro* study characterized the metabolic pathways.
 - **Materials:** Human liver microsomes and expressed cytochrome P450 enzymes.
 - **Methodology:** Ebastine was incubated with the enzyme systems, and the formation of its metabolites (hydroxyebastine and **carebastine**) was measured, identifying CYP2J2 and

CYP3A as the primary enzymes responsible.

Metabolic Pathway of Ebastine to Carebastine

The predictability of **carebastine** levels is directly tied to the metabolism of ebastine. The following diagram illustrates this primary metabolic pathway, which is crucial for understanding the drug interactions mentioned above.



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Key Factors for Researchers

For professionals in drug development, the following points are critical when considering **carebastine** steady-state:

- **Enzyme Specificity:** Ebastine's metabolism to its active form, **carebastine**, is primarily mediated by the cytochrome P450 enzymes **CYP2J2** and **CYP3A** [4]. This is the mechanism behind the significant interactions with drugs like itraconazole (CYP3A4 inhibitor) and rifampicin (CYP3A4 inducer).
- **Dosing in Special Populations:** While steady-state is predictable, dosage adjustment is still recommended in severe hepatic impairment, as evidenced by the use of a half-dose (10 mg) in Child-Pugh class C patients [1] [5].
- **Formulation Development:** Research into advanced formulations, such as transfersomal oral films, aims to improve the low (approximately 40%) oral bioavailability of ebastine, which would directly impact **carebastine** exposure [6]. This is an active area of pharmaceutical development.

In summary, under standard conditions without interacting drugs, **carebastine** achieves a predictable steady state. The primary factors that can significantly alter this predictability are the concomitant use of strong CYP3A4 inducers or inhibitors.

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